molecular formula C15H20N2O4 B15094165 Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

Cat. No.: B15094165
M. Wt: 292.33 g/mol
InChI Key: GSADEPXJMWKFRS-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester group. The compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.

Comparison with Similar Compounds

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(methoxycarbonylamino)pyrrolidine-1-carboxylate: This compound lacks the phenyl group, which can affect its reactivity and applications.

    Ethyl 3-(benzylamino)pyrrolidine-1-carboxylate: The presence of a benzyl group instead of a phenylmethoxycarbonyl group can lead to different chemical properties and uses.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-8-13(10-17)16-14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,18)

InChI Key

GSADEPXJMWKFRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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